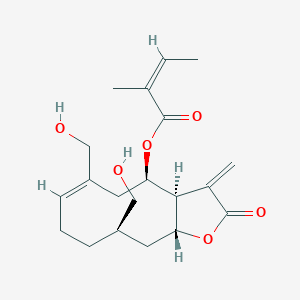
Anti-osteoporosis agent-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-osteoporosis agent-2 is a compound used in the treatment and management of osteoporosis, a condition characterized by decreased bone density and increased fracture risk.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-osteoporosis agent-2 involves multiple steps, including the formation of key intermediates through specific chemical reactions. The exact synthetic route and reaction conditions are proprietary and vary depending on the manufacturer. Generally, these processes involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in specialized facilities. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as crystallization, filtration, and chromatography are commonly used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Anti-osteoporosis agent-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anti-osteoporosis agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study bone formation and resorption mechanisms.
Biology: Investigated for its effects on cellular processes related to bone metabolism.
Medicine: Employed in clinical trials to evaluate its efficacy and safety in treating osteoporosis and related conditions.
Industry: Utilized in the development of new therapeutic agents and formulations for bone health.
Mechanism of Action
The mechanism of action of anti-osteoporosis agent-2 involves stimulating osteoblast activity, which leads to increased bone formation. The compound targets specific molecular pathways, including the Wnt/β-catenin signaling pathway, which plays a crucial role in bone metabolism. By enhancing osteoblast differentiation and function, this compound helps restore bone density and strength .
Comparison with Similar Compounds
Teriparatide: A synthetic form of parathyroid hormone that stimulates bone formation.
Abaloparatide: A parathyroid hormone-related protein analog that promotes bone growth.
Romosozumab: An anti-sclerostin antibody that increases bone formation and decreases bone resorption.
Uniqueness: Anti-osteoporosis agent-2 is unique in its dual action of stimulating bone formation and inhibiting bone resorption, providing a comprehensive approach to managing osteoporosis. Unlike some other compounds, it specifically targets the Wnt/β-catenin pathway, offering a distinct mechanism of action that enhances its therapeutic potential .
Properties
Molecular Formula |
C20H28O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[(3aS,4R,6E,10R,11aR)-6,10-bis(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O6/c1-4-12(2)19(23)25-16-8-14(10-21)6-5-7-15(11-22)9-17-18(16)13(3)20(24)26-17/h4,6,15-18,21-22H,3,5,7-11H2,1-2H3/b12-4-,14-6+/t15-,16-,17-,18-/m1/s1 |
InChI Key |
CJWRQPZAYLIOEX-IUIQHRCWSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C/C(=C\CC[C@H](C[C@@H]2[C@@H]1C(=C)C(=O)O2)CO)/CO |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CCCC(CC2C1C(=C)C(=O)O2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















